Phenylethylisothiocyanate

Übersicht

Beschreibung

Phenylethylisothiocyanate is a naturally occurring isothiocyanate found in cruciferous vegetables such as watercress. It is known for its potential chemopreventive properties, particularly in relation to cancer. The compound is derived from gluconasturtiin through the action of the enzyme myrosinase .

Vorbereitungsmethoden

Phenylethylisothiocyanate can be synthesized through several methods:

From Amines and Thiophosgene: This method involves the reaction of amines with thiophosgene.

From Amines and Carbon Disulfide: This method uses carbon disulfide with di-tert-butyl dicarbonate and DMAP or DABCO as catalysts.

From Phenyl Chlorothionoformate and Primary Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.

Replacement Reaction: A novel method involves the replacement reaction of phenyl isothiocyanate with corresponding amines in dimethylbenzene as a solvent.

Analyse Chemischer Reaktionen

Phenylethylisothiocyanate undergoes various chemical reactions:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions to form thioureas and other derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions include sulfoxides, sulfones, amines, and thioureas .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

PEITC has garnered significant attention for its anticancer effects. Numerous studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis across various cancer types.

- Mechanism of Action : PEITC exerts its anticancer effects by targeting multiple signaling pathways. It has been shown to inhibit the proliferation of pancreatic cancer cells, regardless of their Kras mutation status, by inducing apoptosis through the activation of caspase-3 and PARP cleavage . Additionally, it suppresses the phosphorylation of key survival signaling molecules such as EGFR and Akt in prostate cancer cells .

- Clinical Trials : PEITC is currently undergoing clinical trials for its efficacy against leukemia and lung cancer, highlighting its potential as a therapeutic agent .

Antioxidant and Anti-inflammatory Effects

PEITC exhibits significant antioxidant properties, which contribute to its chemopreventive effects.

- Oxidative Stress : Research indicates that PEITC can induce oxidative stress in cancer cells, leading to cellular damage and death. For instance, it has been shown to generate reactive oxygen species (ROS) in porcine kidney cells, resulting in oxidative damage .

- Anti-inflammatory Mechanisms : PEITC has been reported to downregulate pro-inflammatory cytokines and mediators. In animal models, it reduced inflammation markers associated with ulcerative colitis and colon carcinogenesis .

Antimicrobial Activity

PEITC demonstrates antimicrobial properties against various pathogens.

- Biofilm Inhibition : Studies have shown that PEITC can inhibit the development of biofilms formed by Pseudomonas aeruginosa, making it a candidate for addressing antibiotic resistance issues .

Extraction and Industrial Applications

The extraction of PEITC from natural sources poses challenges due to its volatility and instability. Recent advancements have focused on developing efficient extraction methods.

- Sustainable Extraction Techniques : Innovative methods such as aqueous micellar systems have been explored to enhance the extraction efficiency of PEITC from watercress by-products. These methods show promise in maintaining the stability and bioactivity of the compound .

Case Studies and Research Findings

A variety of studies have documented the effects of PEITC across different contexts:

Wirkmechanismus

Phenylethylisothiocyanate exerts its effects through several mechanisms:

Activation of Nrf2 Pathway: It activates the Nrf2 pathway, leading to the expression of antioxidant and detoxification enzymes.

Inhibition of NF-κB Pathway: It inhibits the NF-κB pathway, reducing inflammation and cell proliferation.

Induction of Apoptosis: It induces apoptosis in cancer cells through the generation of reactive oxygen species and the depletion of glutathione.

Modulation of Cell Cycle: It affects cell cycle regulation by modulating cyclin-dependent kinases and cyclins.

Vergleich Mit ähnlichen Verbindungen

Phenylethylisothiocyanate is unique among isothiocyanates due to its specific structure and biological activities. Similar compounds include:

Sulforaphane: Found in broccoli, it also activates the Nrf2 pathway and has chemopreventive properties.

Allyl Isothiocyanate: Found in mustard, it has antimicrobial and anticancer properties.

Benzyl Isothiocyanate: Found in papaya seeds, it has similar biological activities but differs in its chemical structure.

This compound stands out due to its specific effects on the Nrf2 and NF-κB pathways and its potential for chemoprevention .

Biologische Aktivität

Phenylethylisothiocyanate (PEITC) is a bioactive compound derived primarily from cruciferous vegetables, such as watercress and mustard. It has garnered significant attention in scientific research due to its diverse biological activities, particularly in the realms of cancer prevention, antimicrobial properties, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of PEITC, supported by case studies, research findings, and data tables.

PEITC is a member of the isothiocyanate family, characterized by its ability to induce various biological responses through multiple mechanisms. Its chemical structure allows it to interact with cellular pathways that regulate apoptosis, inflammation, and oxidative stress.

Mechanisms of Action:

- Antioxidant Activity: PEITC enhances the expression of detoxifying enzymes, reducing reactive oxygen species (ROS) levels in cells .

- Anti-inflammatory Effects: It inhibits the nuclear factor kappa B (NF-κB) pathway, which is crucial in inflammatory responses .

- Anticancer Properties: PEITC induces apoptosis in cancer cells by disrupting cell cycle progression and promoting autophagy .

Anticancer Activity

Numerous studies have demonstrated the potential of PEITC as a chemopreventive agent. Its efficacy in inhibiting cancer cell proliferation and inducing apoptosis has been documented across various cancer types.

Table 1: Summary of Anticancer Effects of PEITC

Antimicrobial Activity

PEITC exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism often involves disruption of microbial cell membranes.

Table 2: Antimicrobial Efficacy of PEITC

Case Studies and Clinical Evidence

Several epidemiological studies have established a correlation between dietary intake of cruciferous vegetables containing PEITC and reduced cancer risk. For instance:

- Colorectal Cancer Study: A cohort study involving over 74,000 women indicated that higher consumption of cruciferous vegetables was associated with a lower incidence of colorectal cancer .

- Lung Cancer Study: Research involving dietary assessments showed that individuals with higher intake levels exhibited significantly reduced lung cancer rates .

Eigenschaften

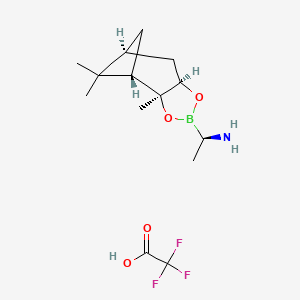

IUPAC Name |

2,2,2-trifluoroacetic acid;(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BNO2.C2HF3O2/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13;3-2(4,5)1(6)7/h7-10H,5-6,14H2,1-4H3;(H,6,7)/t7-,8-,9-,10+,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRPOZKMSMHJBQ-KXPSTEIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733816 | |

| Record name | Trifluoroacetic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94242-81-6 | |

| Record name | Trifluoroacetic acid--(1R)-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.